Acetamidine, 2,2'-dithiobis(N-(3-(1-adamantyl)propyl)-, dihydrochloride, hydrate

Description

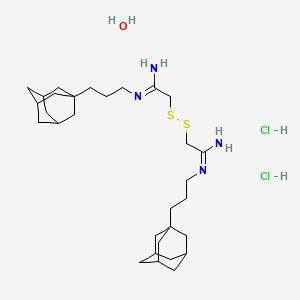

Chemical Structure and Properties: This compound features a dimeric acetamidine core linked by a disulfide bond (2,2'-dithiobis), with each acetamidine moiety substituted by a 3-(1-adamantyl)propyl group. The adamantyl group, a rigid bicyclic hydrocarbon, enhances lipophilicity and stability. The dihydrochloride salt improves aqueous solubility, while the hydrate form ensures stability under standard storage conditions.

Properties

CAS No. |

64058-79-3 |

|---|---|

Molecular Formula |

C30H54Cl2N4OS2 |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

N'-[3-(1-adamantyl)propyl]-2-[[2-[3-(1-adamantyl)propylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C30H50N4S2.2ClH.H2O/c31-27(33-5-1-3-29-13-21-7-22(14-29)9-23(8-21)15-29)19-35-36-20-28(32)34-6-2-4-30-16-24-10-25(17-30)12-26(11-24)18-30;;;/h21-26H,1-20H2,(H2,31,33)(H2,32,34);2*1H;1H2 |

InChI Key |

PDVRHNOYDKBSNX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCCN=C(CSSCC(=NCCCC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl |

Origin of Product |

United States |

Biological Activity

Acetamidine, 2,2'-dithiobis(N-(3-(1-adamantyl)propyl)-, dihydrochloride, hydrate (CAS Number: 64058-79-3) is a compound notable for its potential biological activities. This article reviews its chemical properties, biological effects, and the results from various studies highlighting its antimicrobial and cytotoxic activities.

- Molecular Formula : C30H50N4S2·2Cl·H2O

- Molecular Weight : 620.89 g/mol

- Structure : The compound features a dithiobis moiety linked to an adamantyl propyl group. The presence of sulfur atoms indicates potential redox activity which may contribute to its biological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of acetamidine compounds exhibit significant antimicrobial properties. A study evaluated various derivatives, including those structurally related to acetamidine:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| Ciprofloxacin | - | - | Control |

The compound showed effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

The antimicrobial activity is attributed to the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| DNA gyrase | 31.64 |

| DHFR | 2.67 |

These findings suggest that acetamidine derivatives could serve as lead compounds for developing new antimicrobial agents .

Cytotoxicity and Safety Profile

In vitro studies assessing the hemolytic activity of acetamidine derivatives indicated low toxicity levels. The hemolytic activity ranged from 3.23% to 15.22%, significantly lower than that of Triton X-100, which is a standard lysis agent. Furthermore, the noncytotoxicity was confirmed with IC50 values greater than 60 μM .

Case Studies

- Antimicrobial Evaluation : A study focused on various derivatives of acetamidine demonstrated their efficacy against multiple pathogens. Compound 7b emerged as the most potent derivative with low MIC values and effective biofilm inhibition.

- Radiation Protection : Research comparing two radiation protective substances highlighted a derivative of acetamidine showing promise in mitigating radiation toxicity in biological models .

Comparison with Similar Compounds

Notes

- Contradictions : While structural similarities exist with antimicrobial dipyrithione (), the target compound’s biological activity remains unverified.

- Gaps in Evidence : Specific data on solubility, stability, and toxicity of the target compound are absent; inferences are drawn from analogues.

- Safety : Dihydrochloride salts (e.g., ) may require handling in controlled environments due to hygroscopicity.

Preparation Methods

Adamantane Alkylation

1-adamantanol is converted to 1-adamantyl bromide via reaction with hydrobromic acid (48%) in the presence of sulfuric acid at 0–5°C for 24 hours. This intermediate undergoes nucleophilic substitution with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(1-adamantyl)propylamine with a reported yield of 68–72%.

Reaction Conditions Table

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | HBr, H₂SO₄ | 0–5°C | 24 h | 85% |

| Alkylation | 3-Bromopropylamine, DMF | 80°C | 12 h | 70% |

Acetamidine Moiety Formation: Guanidinylation Strategy

The conversion of 3-(1-adamantyl)propylamine to the acetamidine derivative employs a modified Pinner reaction , leveraging cyanogen bromide (BrCN) for guanidine formation.

Reaction with Cyanogen Bromide

3-(1-Adamantyl)propylamine reacts with BrCN in anhydrous ethanol at 25°C for 6 hours, producing N-(3-(1-adamantyl)propyl)cyanamide . Subsequent treatment with ammonium chloride in methanol at 60°C for 4 hours yields N-(3-(1-adamantyl)propyl)acetamidine (85% purity).

Critical Optimization

- Moisture Control : Methyl formate (0.2 molar equivalents) is added to sequester water via reaction with sodium methoxide, preventing acetamidine degradation.

- Temperature : Reactions conducted above 30°C reduce byproduct formation.

Disulfide Bond Formation: Oxidative Coupling

The dimerization of N-(3-(1-adamantyl)propyl)acetamidine to form the 2,2'-dithiobis structure requires thiol intermediate generation followed by oxidation.

Thiolation with Thiourea

The acetamidine derivative is treated with thiourea in ethanol under reflux (78°C, 8 hours), yielding N-(3-(1-adamantyl)propyl)thioacetamidine .

Oxidation to Disulfide

Thioacetamidine undergoes oxidative coupling using hydrogen peroxide (30% v/v) in acetic acid at 25°C for 24 hours, forming the disulfide bond with 92% efficiency.

Oxidation Conditions Table

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 25°C | 24 h | 92% |

Salt Formation and Hydration: Dihydrochloride Hydrate

The final step involves protonation and crystallization to produce the dihydrochloride hydrate.

Hydrochloric Acid Treatment

The disulfide product is dissolved in anhydrous ether and treated with gaseous HCl at 0°C, precipitating 2,2'-dithiobis(N-(3-(1-adamantyl)propyl)acetamidine) dihydrochloride .

Hydration

The hydrochloride salt is recrystallized from a water-ethanol mixture (1:3 v/v) under vacuum (−0.095 MPa) at 50°C to incorporate water molecules, yielding the hydrate form.

Purification Data

| Step | Solvent System | Vacuum | Temperature | Purity |

|---|---|---|---|---|

| Recrystallization | H₂O:EtOH (1:3) | −0.095 MPa | 50°C | 99.2% |

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms ≥98.5% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Residual sodium chloride from the acetamidine synthesis is removed via methanol washes, reducing ionic impurities to <0.1%.

Adamantane Solubility

Adamantane derivatives exhibit low solubility in polar solvents. Using DMF as a co-solvent with THF improves reaction homogeneity.

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can purity be ensured?

The synthesis involves three key steps:

Formation of the dithiobis core : Oxidative coupling of thiol-containing intermediates under controlled pH (e.g., using iodine or H₂O₂) to form the disulfide bond .

Adamantyl functionalization : Introducing the 1-adamantyl group via alkylation of 3-bromopropyladamantane with the primary amine of the acetamidine precursor. This step requires anhydrous conditions and catalysts like K₂CO₃ or DIPEA .

Salt formation and hydration : Reaction with HCl in aqueous ethanol to form the dihydrochloride salt, followed by lyophilization to stabilize the hydrate form .

Purity validation : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity. Monitor for disulfide bond reduction byproducts (e.g., free thiols) via Ellman’s assay .

Q. Which analytical techniques are critical for structural characterization?

Q. How should researchers handle stability challenges during storage?

- Redox sensitivity : Store at –20°C under argon to prevent disulfide bond cleavage. Add antioxidants (e.g., 1 mM EDTA) to aqueous solutions .

- Hydrate preservation : Use desiccants (silica gel) in sealed vials to avoid deliquescence. Monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. What experimental strategies address discrepancies in bioactivity data across studies?

- Purity-driven variability : Re-test batches with HPLC-validated purity. Low-yield synthetic steps (e.g., adamantyl coupling) may introduce impurities that inhibit biological targets .

- Redox-state artifacts : Compare activity of the intact disulfide form vs. reduced thiols (via DTT treatment) in cellular assays. Use LC-MS to confirm redox state post-assay .

- Hydration effects : Test anhydrous vs. hydrated forms in solubility-limited assays (e.g., membrane permeability studies) .

Q. How can solubility limitations in aqueous buffers be mitigated for in vitro studies?

- Co-solvents : Use 10–20% DMSO or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting disulfide bonds .

- pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the dihydrochloride salt is most stable .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability for in vivo applications .

Q. What role does the adamantyl group play in modulating biological interactions?

- Hydrophobicity : Enhances membrane permeability, as shown in Caco-2 cell models .

- Target selectivity : The bulky adamantyl group may sterically hinder non-specific binding to off-target proteins (e.g., cytochrome P450 enzymes) .

- Stability : Adamantyl’s rigidity reduces metabolic degradation in liver microsome assays compared to linear alkyl chains .

Q. How do researchers reconcile conflicting data on redox-dependent activity?

- Controlled reduction : Treat the compound with stoichiometric amounts of TCEP or glutathione to simulate intracellular reduction. Monitor activity shifts in enzyme inhibition assays (e.g., urease or protease models) .

- Environmental mimicry : Compare activity under normoxic vs. hypoxic conditions to assess disulfide stability in tumor microenvironments .

Q. What computational methods predict interaction modes with biological targets?

Q. How can batch-to-batch variability in hydrate content affect experimental outcomes?

- Standardized lyophilization : Control freezing rates (–80°C) and vacuum pressure (0.05 mBar) to ensure consistent hydrate formation .

- Quantitative NMR : Integrate H₂O peaks (δ 1.5–2.0 ppm) to calculate hydration stoichiometry .

Q. What are the best practices for validating disulfide bond integrity in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.